molecular formula C21H28N2O5S2 B2601274 2-methoxy-4,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 946352-99-4

2-methoxy-4,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2601274
CAS RN: 946352-99-4
M. Wt: 452.58
InChI Key: VCWZBAZWSPLPIP-UHFFFAOYSA-N
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Description

“2-Methoxy-4,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a chemical compound with the molecular formula C21H28N2O5S2. It has an average mass of 452.587 Da and a mono-isotopic mass of 452.143951 Da .

Scientific Research Applications

Molecular Structure and Interactions

  • The compound "N-cyclohexylcarbamoyl-4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzenesulfonamide" displays significant intramolecular and intermolecular hydrogen bonding. These interactions lead to the formation of hydrogen-bonded chains, which are crucial for understanding molecular assembly and design in pharmaceutical chemistry (Gelbrich, Haddow, & Griesser, 2011).

Photodynamic Therapy Applications

  • New derivatives of benzenesulfonamide have been synthesized and characterized for their photophysical and photochemical properties. These properties make them highly useful as photosensitizers in photodynamic therapy, which is an effective cancer treatment method. The synthesized compounds have shown remarkable potential as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Alzheimer's Disease Therapy

  • Sulfonamides derived from 4-methoxyphenethylamine have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, demonstrating potential as therapeutic agents for Alzheimer’s disease. One particular derivative showed significant acetylcholinesterase inhibitory activity, suggesting its potential as a lead structure for the design of more potent inhibitors (Abbasi et al., 2018).

Fluorescence Derivatization for HPLC

  • The compound "6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride" has been identified as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography (HPLC). This application is crucial for analytical chemistry, enabling sensitive detection of various alcohols (Yoshida, Moriyama, & Taniguchi, 1992).

properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S2/c1-5-11-29(24,25)23-10-6-7-17-8-9-18(14-19(17)23)22-30(26,27)21-13-16(3)15(2)12-20(21)28-4/h8-9,12-14,22H,5-7,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWZBAZWSPLPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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